molecular formula C9H18O B1272916 4-Propylcyclohexanol CAS No. 77866-58-1

4-Propylcyclohexanol

Cat. No. B1272916
CAS RN: 77866-58-1
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylcyclohexanol is a chemical compound that serves as an important intermediate in the synthesis of various materials, including those used in the manufacture of liquid crystal displays. It is characterized by the presence of a propyl group attached to a cyclohexanol ring structure. The compound has been the subject of research due to its relevance in industrial applications, particularly in the production of trans-2-(4-propylcyclohexyl)-1,3-propanediol .

Synthesis Analysis

The synthesis of 4-Propylcyclohexanol has been achieved through various methods. One efficient approach involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase, to convert 4-propylcyclohexanone to 4-Propylcyclohexanol. This biocatalytic method has demonstrated the ability to produce the compound with a high cis/trans ratio and excellent yield, highlighting its potential for green production at an industrial scale . Another method for synthesizing 4-propylcyclohexanone, a precursor to 4-Propylcyclohexanol, involves the use of palladium/carbon catalysts, with n-butanol as a solvent, under specific reaction conditions to achieve high conversion and selectivity .

Molecular Structure Analysis

The molecular structure of 4-Propylcyclohexanol consists of a six-membered cyclohexane ring with a hydroxyl group (-OH) and a propyl group (-C3H7) attached to it. The configuration of the cyclohexane ring can significantly influence the properties of the compound. In the case of cis-4-Propylcyclohexanol, the hydroxyl and propyl groups are on the same side of the cyclohexane ring, which is relevant for its application in the synthesis of specific derivatives .

Chemical Reactions Analysis

4-Propylcyclohexanol can undergo various chemical reactions typical of alcohols, such as oxidation to form ketones or aldehydes, and esterification to produce esters. The compound's reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. The specific chemical behavior of 4-Propylcyclohexanol in reactions has not been detailed in the provided papers, but it can be inferred based on general knowledge of alcohol chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Propylcyclohexanol, such as boiling point, melting point, solubility, and stability, are important for its handling and application in industrial processes. While the provided papers do not explicitly describe these properties for 4-Propylcyclohexanol, they can be estimated based on the properties of similar cyclohexanol derivatives. For instance, the presence of the propyl group is likely to make the compound more hydrophobic compared to cyclohexanol itself, and the cis configuration may affect its melting and boiling points .

Scientific Research Applications

  • Scientific Field : Biochemistry and Industrial Manufacturing
  • Summary of the Application : 4-Propylcyclohexanol is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely used in the manufacture of liquid crystal displays .
  • Methods of Application or Experimental Procedures : In this study, cis-4-propylcyclohexanol was prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . The optimal catalytic conditions were used, and 125 g/L (250 g) of 4-propylcyclohexanone was completely transformed after 5 hours .
  • Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) was obtained through extraction and rotary evaporation at a yield of 90.32% . This study reports a potential method for the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

Future Directions

The future directions for 4-Propylcyclohexanol research could involve exploring its potential applications in various fields. For instance, one study discussed the potential use of cyclohexanol intermediates, such as 4-Propylcyclohexanol, in the production of fuels, chemicals, and polymers .

properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohexanol

CAS RN

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In addition, the 4-propylcyclohexanone employed as a raw material in this preparation example was prepared as follows: A commercial p-n-propylphenol was hydrogenated in the presence of ethanol, sodium ethoxide and Raney nickel catalyst, under a hydrogen pressure of 100 atm, at 150° C. to form 4-n-propylcyclohexanol, which was then oxidized with Jones reagent (CrO3 /H2SO4 /H2O) in acetone to obtain 4-n-propylcyclohexanone having a b.p. of 110°~113° C./26 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylcyclohexanol
Reactant of Route 2
4-Propylcyclohexanol
Reactant of Route 3
4-Propylcyclohexanol
Reactant of Route 4
4-Propylcyclohexanol
Reactant of Route 5
4-Propylcyclohexanol
Reactant of Route 6
4-Propylcyclohexanol

Citations

For This Compound
227
Citations
L Wu, Z Wang, X Guo, P Liu, Z Liu, G Wu - Catalysts, 2022 - mdpi.com
… cis-4-Propylcyclohexanol is an important intermediate for … In this study, cis-4-propylcyclohexanol was prepared using a … h, and 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:…
Number of citations: 1 www.mdpi.com
M Ikunaka, N Moriya, F Nomoto, A Ohsako… - … process research & …, 2004 - ACS Publications
… an auxiliary substrate for recycling externally supplemented NAD + (0.001 equiv) in 40 mM potassium phosphate buffer (pH 7.5) for 20 h to provide a mixture of cis-4-propylcyclohexanol …
Number of citations: 27 pubs.acs.org
S OKAMURA, M MIYAZAWA… - Journal of Japan Oil …, 2000 - jstage.jst.go.jp
… In particular, the ratio of cis- and trans-alcohol products was shown to be 1:13 (4-propylcyclohexanol) and 1:11 (4-isopropylcyclohexanol) with high stereoselectivity by C. lagenarium …
Number of citations: 4 www.jstage.jst.go.jp
Y Nagasawa, EN Kusumawati, H Nanao, T Sasaki… - Chemistry …, 2021 - journal.csj.jp
… We have previously reported the hydrogenation of 4-propylphenol (4-PP), a lignin-derived alkylphenol, to 4-propylcyclohexanone (NONE) and cis- and trans-4-propylcyclohexanol (…
Number of citations: 2 www.journal.csj.jp
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 60 pubs.acs.org
A Sreenavya, A Sahu, A Sakthivel - Industrial & Engineering …, 2020 - ACS Publications
… and aromatic ring hydrogenation to form 4-propylcyclohexanol. Moreover, various lignin-… observed high yields of ring hydrogenated products of eugenol (ie, 4-propylcyclohexanol). …
Number of citations: 50 pubs.acs.org
XQ Wang, ZH Zhang, X Ren, Z Rong, Z Sun… - Industrial Crops and …, 2022 - Elsevier
… and the highest yield of 87.8% for 4-propylcyclohexanol could be achieved at 160 C when use … 4-propylcyclohexyl acetate via esterification of 4-propylcyclohexanol with acetic acid. This …
Number of citations: 1 www.sciencedirect.com
H Ohta, B Feng, H Kobayashi, K Hara, A Fukuoka - Catalysis Today, 2014 - Elsevier
… The reaction may involve the hydrogenation of 4-propylphenol to 4-propylcyclohexanol, followed by the dehydration to give 4-propylcyclohexene and the subsequent dehydrogenation …
Number of citations: 84 www.sciencedirect.com
M Zhao, J Hu, S Wu, L Yang, X An, P Yuan, P Lu - Fuel, 2022 - Elsevier
… 4-Propylcyclohexanol was the major product over the time stream, reaching 92.4% yield after 4 h. The yield of propylbenzene increased smoothly to 3.6% after 1.5 h, and then …
Number of citations: 21 www.sciencedirect.com
B Feng, H Kobayashi, H Ohta, A Fukuoka - Journal of Molecular Catalysis A …, 2014 - Elsevier
… It is suggested that the formation of n-propylbenzene proceeds via the hydrogenation of 4-propylphenol to form 4-propylcyclohexanol, followed by the dehydration to give 4-…
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.